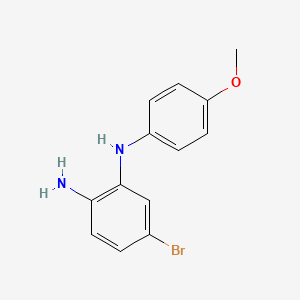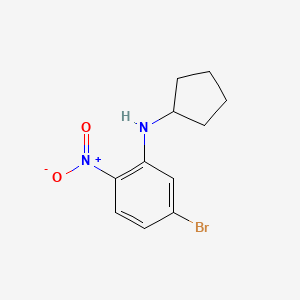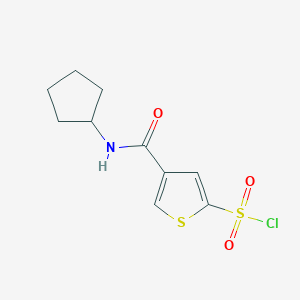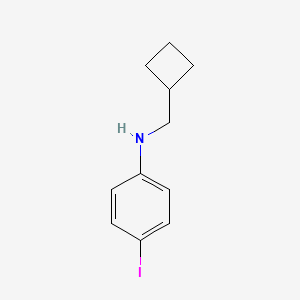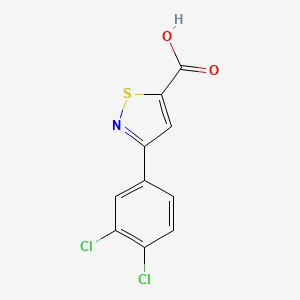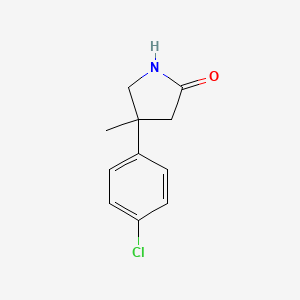
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one
Vue d'ensemble
Description
The compound “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” likely belongs to the class of organic compounds known as pyrrolidinones, which are compounds containing a pyrrolidinone moiety, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one double bond .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” are not available, similar compounds are often synthesized via condensation reactions or other types of organic synthesis .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one” would likely include a pyrrolidinone ring substituted with a methyl group and a 4-chlorophenyl group .Applications De Recherche Scientifique
Regioselective and Enantioselective Synthesis
A study by Zhou and Alper (2004) demonstrates the utility of related pyrrolidine derivatives in regioselective and enantioselective synthesis, leading to seven-membered ring cyclic arylguanidines. This method highlights the importance of substituents like the methyl group at the pyrrolidine ring and the chloro substituent for achieving high stereoselectivity in the synthesis of cyclic guanidine derivatives, which are significant in medicinal chemistry and material science (Zhou & Alper, 2004).
Electrochemical Sensor Development
Lei et al. (2021) developed a Ti3C2Tx MXene based electrochemical sensor for the sensitive and rapid detection of 4-chlorophenol (4-CP) and 4-nitrophenol (4-NP), which are toxic pollutants. The sensor leverages the large electrochemical surface area and low electron transfer resistance of Ti3C2Tx MXene, demonstrating the potential of pyrrolidine derivatives in environmental monitoring (Lei et al., 2021).
Antimicrobial Activity
A study on the synthesis of novel compounds from 4-chlorophenyl derivatives revealed antimicrobial activity against various bacterial and fungal strains, showcasing the role of these compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Cocrystal Formation
Research by Gerhardt and Bolte (2015) on cocrystals of dichlorophenol and dichloroaniline derivatives, including studies on pseudopolymorphs, reveals the capability of these compounds to form stable crystal structures, which is essential in the pharmaceutical industry for improving drug solubility and stability (Gerhardt & Bolte, 2015).
Environmental Sensing
Yan et al. (2019) utilized a BiPO4/BiOCl heterojunction for the photoelectrochemical detection of 4-CP, highlighting the application of these compounds in the fabrication of sensors for monitoring chlorinated organic pollutants in water (Yan et al., 2019).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBMJSSMWCTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one | |
CAS RN |
1494289-57-4 | |
| Record name | 4-(4-chlorophenyl)-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)
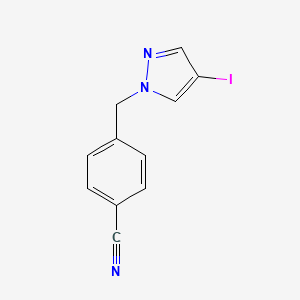


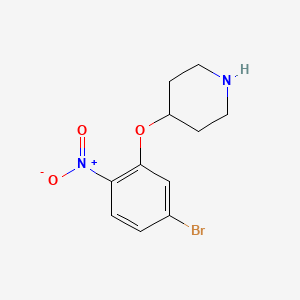
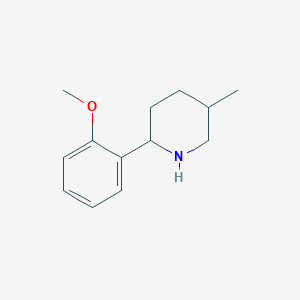
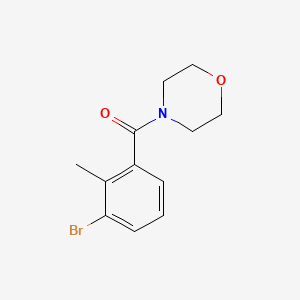
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
